molecular formula C13H14O5 B170214 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid CAS No. 119600-38-3

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

Cat. No.: B170214
CAS No.: 119600-38-3
M. Wt: 250.25 g/mol
InChI Key: YGALNQCDTCUKIC-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a dioxohexanoic acid backbone

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds . Its dioxohexanoic acid backbone differentiates it from other methoxyphenyl derivatives, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,6-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-18-11-5-2-9(3-6-11)12(15)8-10(14)4-7-13(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGALNQCDTCUKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562001
Record name 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119600-38-3
Record name 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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